molecular formula C7H10N2O B2747389 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1493607-33-2

1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2747389
CAS No.: 1493607-33-2
M. Wt: 138.17
InChI Key: OEYZTQRNRNGHJB-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one is an organic compound with the molecular formula C7H10N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an appropriate acylating agent. One common method is the acylation of 1,4-dimethyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups such as amines or halides[][2].

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used[2][2].

Scientific Research Applications

1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis[][3].

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its pyrazole ring is a common motif in biologically active molecules[][3].

    Medicine: Research has explored its potential as a pharmacophore in drug design. Derivatives of this compound have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents[][3].

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications[][3].

Comparison with Similar Compounds

1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

1-(2,4-dimethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-9(3)7(5)6(2)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYZTQRNRNGHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493607-33-2
Record name 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one
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